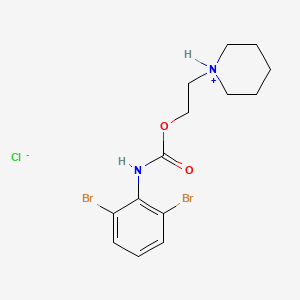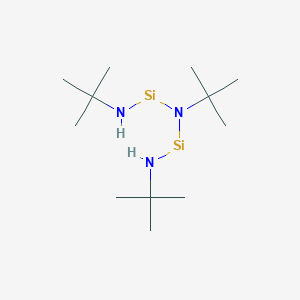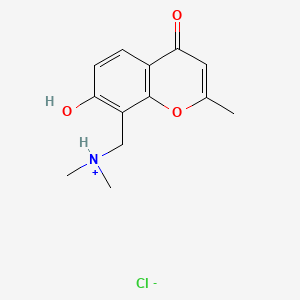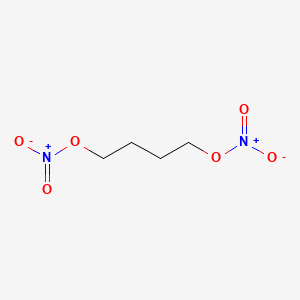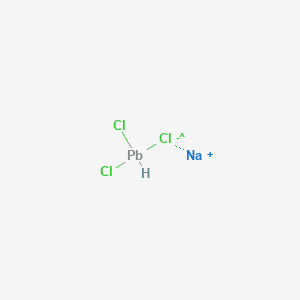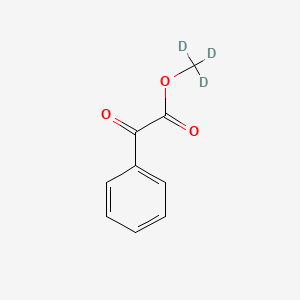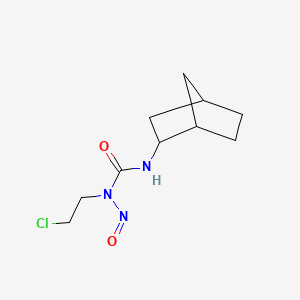
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea is a chemical compound known for its unique structure and potential applications in various fields. It contains a nitroso group, a chloroethyl group, and a norbornyl group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea typically involves the reaction of 1-(2-chloroethyl)-3-(2-norbornyl)urea with nitrosating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The chloroethyl group can undergo alkylation reactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-(2-norbornyl)urea: Lacks the nitroso group, resulting in different reactivity and applications.
1-(2-Chloroethyl)-1-nitroso-3-(2-cyclohexyl)urea: Contains a cyclohexyl group instead of a norbornyl group, leading to variations in chemical properties and biological activity.
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea is unique due to the presence of the norbornyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
13909-13-2 |
|---|---|
Formule moléculaire |
C10H16ClN3O2 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16ClN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
Clé InChI |
VGFFLHYAQABHTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


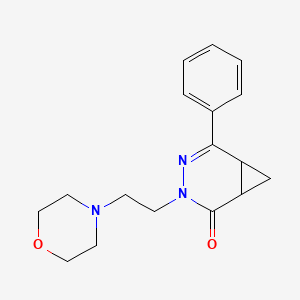
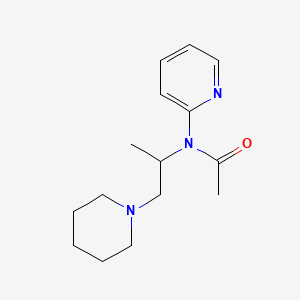

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
